Imanixil
Overview
Description
It is a potent cholesterol-lowering compound that inhibits the production of very low-density lipoproteins (VLDLs) and consequently attenuates the development of atherosclerosis . The molecular formula of Imanixil is C17H17F3N6O2, and it is known for its hypolipidemic and hypocholesterolemic properties .
Preparation Methods
Imanixil can be synthesized through various synthetic routes. One common method involves the reaction of 1-imidazolidinecarboximidamide, 4,4-dimethyl-2-oxo- with (2{E})-2-cyano-3-ethoxy-{N}-[3-(trifluoromethyl)phenyl]acrylamide in isopropyl alcohol at 82°C . The compound is typically obtained as a white to off-white solid . Industrial production methods for this compound are not widely documented, but the synthesis generally involves standard organic synthesis techniques and purification processes.
Chemical Reactions Analysis
Imanixil undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: this compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: Imanixil is used as a research tool to study lipid metabolism and cholesterol regulation.
Biology: The compound is used to investigate the mechanisms of lipid uptake and metabolism in biological systems.
Medicine: this compound has been studied for its potential therapeutic effects in treating hyperlipidemia and atherosclerosis.
Mechanism of Action
Imanixil exerts its effects by inducing the low-density lipoprotein receptor (LDLR) pathway. It inhibits the production of very low-density lipoproteins (VLDLs), leading to a reduction in serum cholesterol levels . The compound’s mechanism of action involves the inhibition of cholesterol synthesis and the promotion of cholesterol clearance from the bloodstream. This results in decreased levels of VLDL, intermediate-density lipoprotein (IDL), and low-density lipoprotein (LDL) cholesterol, while increasing high-density lipoprotein (HDL) cholesterol levels .
Comparison with Similar Compounds
Imanixil is unique in its ability to induce the LDL receptor pathway and inhibit VLDL production. Similar compounds include:
Minoxidil: A well-known compound used to treat hair loss, Minoxidil works by stimulating hair growth and improving blood flow to hair follicles.
While both Aminexil and Minoxidil are used in hair care, this compound’s primary application is in cholesterol regulation and atherosclerosis prevention, highlighting its uniqueness in the field of lipid metabolism .
Properties
IUPAC Name |
4-amino-2-(4,4-dimethyl-2-oxoimidazolidin-1-yl)-N-[3-(trifluoromethyl)phenyl]pyrimidine-5-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N6O2/c1-16(2)8-26(15(28)25-16)14-22-7-11(12(21)24-14)13(27)23-10-5-3-4-9(6-10)17(18,19)20/h3-7H,8H2,1-2H3,(H,23,27)(H,25,28)(H2,21,22,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUSNOPLQVRUIIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C(=O)N1)C2=NC=C(C(=N2)N)C(=O)NC3=CC=CC(=C3)C(F)(F)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30997116 | |
Record name | 2-(2-Hydroxy-4,4-dimethyl-4,5-dihydro-1H-imidazol-1-yl)-6-imino-N-[3-(trifluoromethyl)phenyl]-1,6-dihydropyrimidine-5-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30997116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75689-93-9 | |
Record name | Imanixil [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075689939 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(2-Hydroxy-4,4-dimethyl-4,5-dihydro-1H-imidazol-1-yl)-6-imino-N-[3-(trifluoromethyl)phenyl]-1,6-dihydropyrimidine-5-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30997116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | IMANIXIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8892KM4U61 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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